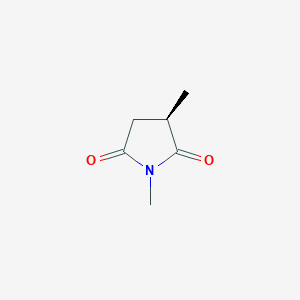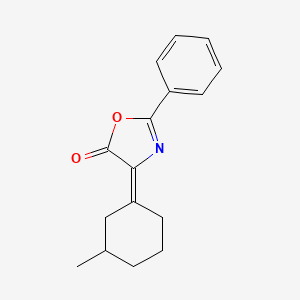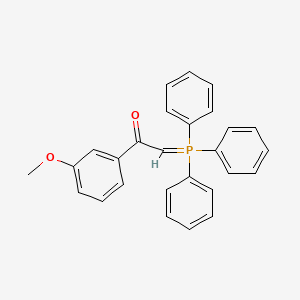
4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the use of an alkyne and an azide to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide, in the presence of a base like sodium ascorbate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature .
Analyse Des Réactions Chimiques
4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Applications De Recherche Scientifique
4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, helping to understand biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism of action of 4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules. This allows the compound to bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenoxy group enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-((3-Chlorophenoxy)methyl)-1H-1,2,3-triazole: Lacks the phenyl group, which may affect its biological activity and binding properties.
4-((3-Bromophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole: The bromine atom can influence the compound’s reactivity and biological activity differently compared to chlorine.
4-((3-Methoxyphenoxy)methyl)-1-phenyl-1H-1,2,3-triazole: The methoxy group can alter the compound’s electronic properties and solubility.
Propriétés
Numéro CAS |
135034-72-9 |
|---|---|
Formule moléculaire |
C15H12ClN3O |
Poids moléculaire |
285.73 g/mol |
Nom IUPAC |
4-[(3-chlorophenoxy)methyl]-1-phenyltriazole |
InChI |
InChI=1S/C15H12ClN3O/c16-12-5-4-8-15(9-12)20-11-13-10-19(18-17-13)14-6-2-1-3-7-14/h1-10H,11H2 |
Clé InChI |
XBRPUPHMARPWSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


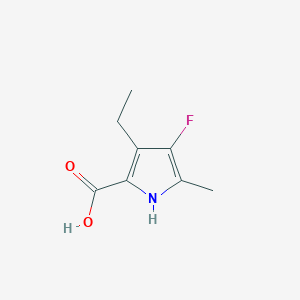
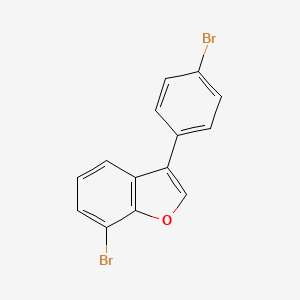
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
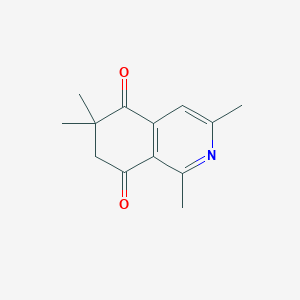
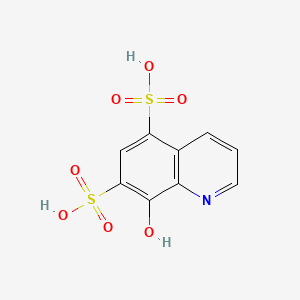
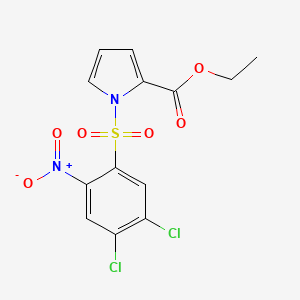
![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)
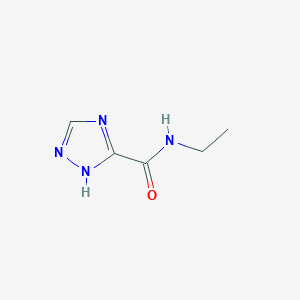
![5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12889235.png)
![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)
